Sodium peroxide

描述

Sodium peroxide is an inorganic compound with the chemical formula Na₂O₂. It appears as a yellowish solid and is known for its strong oxidizing properties. This compound is produced by igniting sodium in excess oxygen and is used in various industrial and chemical applications due to its ability to release oxygen upon decomposition .

准备方法

Synthetic Routes and Reaction Conditions: Sodium peroxide can be synthesized through the direct oxidation of sodium metal. The process involves two main steps:

- Sodium is first oxidized to sodium oxide:

4Na+O2→2Na2O

- Sodium oxide is then further oxidized to this compound:

2Na2O+O2→2Na2O2

Industrial Production Methods: In industrial settings, this compound is produced by passing ozone gas over solid sodium iodide inside a platinum or palladium tube. The ozone oxidizes the sodium to form this compound, and the iodine can be sublimed by mild heating. The platinum or palladium acts as a catalyst and is not attacked by the this compound .

Types of Reactions:

Oxidation: this compound is a powerful oxidizing agent. It reacts with various substances, including iodine vapor to form iodate and periodate, and with carbon at high temperatures to form carbonate.

Reduction: It can be reduced to sodium oxide and oxygen.

Substitution: this compound reacts with water to form sodium hydroxide and hydrogen peroxide.

Common Reagents and Conditions:

Water: Reacts exothermically and rapidly with water to form sodium hydroxide and oxygen.

Carbon Dioxide: Reacts with carbon dioxide to produce sodium carbonate and oxygen.

Acids: Soluble in acids, forming corresponding salts and hydrogen peroxide.

Major Products:

- Sodium hydroxide

- Hydrogen peroxide

- Sodium carbonate

- Oxygen

科学研究应用

Sodium peroxide has a wide range of applications in scientific research and industry:

Chemistry: Used as an oxidizing agent in various chemical reactions and preparations.

Biology: Utilized in the study of oxidative stress and its effects on biological systems.

Medicine: Employed in the production of disinfectants and antiseptics due to its strong oxidizing properties.

Industry: Used in the bleaching of textiles and paper, refining of oils and fats, and production of wood pulp

作用机制

Sodium peroxide exerts its effects primarily through its strong oxidizing properties. It reacts with various substrates by transferring oxygen atoms, leading to the oxidation of the substrate. This process involves the breaking of the O-O bond in this compound, releasing oxygen and forming sodium hydroxide. The molecular targets and pathways involved include the oxidation of organic and inorganic compounds, leading to the formation of corresponding oxides and hydroxides .

相似化合物的比较

Sodium peroxide can be compared with other peroxides such as:

Hydrogen Peroxide (H₂O₂): A common disinfectant and bleaching agent, less stable than this compound.

Potassium Peroxide (K₂O₂): Similar in reactivity but used less frequently due to its higher cost.

Lithium Peroxide (Li₂O₂): Used in air purification systems, particularly in confined environments like submarines and spacecraft.

Uniqueness: this compound is unique due to its relatively high stability and strong oxidizing properties, making it suitable for a wide range of industrial and chemical applications .

生物活性

Sodium peroxide (Na2O2) is a powerful oxidizing agent with notable applications in various fields, including disinfection, bleaching, and as a reagent in chemical synthesis. This article focuses on its biological activity, particularly its antimicrobial properties, mechanisms of action, and potential health effects.

This compound is known for its ability to release hydrogen peroxide (H2O2) upon contact with moisture. This reaction is crucial for its biological activity, as H2O2 is a well-documented reactive oxygen species (ROS) that can induce oxidative stress in cells. The mechanism of action primarily involves the generation of free radicals that can damage cellular components such as proteins, lipids, and DNA.

- Oxidative Stress Induction : The oxidative stress caused by this compound can lead to cell death in microorganisms. This is particularly relevant in the context of bacterial pathogens which have evolved various defense mechanisms against ROS.

- Antimicrobial Activity : this compound has demonstrated significant antimicrobial properties against a range of bacteria and fungi. Its effectiveness is often compared to hydrogen peroxide and other disinfectants.

Antibacterial Properties

Research indicates that this compound exhibits strong antibacterial activity, particularly against biofilm-forming bacteria. A study showed that this compound was more effective than hydrogen peroxide in certain conditions due to its ability to penetrate biofilms and exert oxidative damage directly on bacterial cells .

Table 1: Antimicrobial Efficacy of this compound vs. Other Agents

| Agent | Concentration (ppm) | Bacterial Reduction (%) | Mechanism of Action |

|---|---|---|---|

| This compound | 500 | 99 | ROS generation |

| Hydrogen Peroxide | 500 | 85 | ROS generation |

| Sodium Hypochlorite | 200 | 90 | Chlorination |

Case Study 1: Disinfection in Water Treatment

A study evaluated the efficacy of this compound in disinfecting potable water contaminated with pathogenic bacteria. The results indicated that this compound significantly reduced bacterial counts compared to control samples without treatment. The study highlighted the potential use of this compound as a continuous disinfection agent due to its sustained release of H2O2 .

Case Study 2: Environmental Remediation

In an environmental remediation context, this compound was used to treat contaminated groundwater at a former chemical plant. The injections of this compound resulted in over 96% destruction of contaminants such as trichloroethylene (TCE) after several weeks of treatment. This case illustrates the compound's effectiveness not only as a disinfectant but also in degrading harmful environmental pollutants .

Health Effects and Safety

While this compound has beneficial applications, it also poses health risks upon exposure:

- Acute Effects : Skin and eye contact can cause severe irritation and burns. Inhalation may lead to respiratory issues such as coughing and shortness of breath .

- Chronic Effects : Prolonged exposure may result in more severe health outcomes, including potential carcinogenic effects due to oxidative damage at the cellular level .

属性

IUPAC Name |

disodium;peroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.O2/c;;1-2/q2*+1;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFUVRDFDKPNGAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

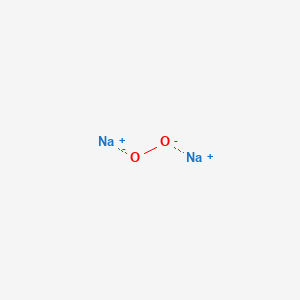

[O-][O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2O2 | |

| Record name | SODIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1516 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1606 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium peroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_peroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061660 | |

| Record name | Sodium peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.978 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium peroxide appears as a yellow-white to yellow granular solid. Mixtures with combustible material are readily ignited by friction, heat, or contact with moisture. May vigorously decompose under prolonged exposure to heat, causing the rupture of the containers., White to pale-yellow granules; [CHEMINFO MSDS], YELLOW-TO-WHITE POWDER. | |

| Record name | SODIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1516 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1492 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1606 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

657 °C, decomp | |

| Record name | SODIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/763 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOLUBLE IN ACID; INSOLUBLE IN ALKALI, Freely sol in water, forming sodium hydroxide and hydrogen peroxide, the latter quickly decomp into oxygen and water, Solubility in water: reaction | |

| Record name | SODIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/763 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1606 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.805 @ 20 °C, 2.8 g/cm³ | |

| Record name | SODIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/763 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1606 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Yellowish-white, granular powder, WHITE POWDER TURNING YELLOW ON EXPOSURE TO ATMOSPHERE, Yellowish-white powder turns yellow when heated, Pale yellow solid | |

CAS No. |

1313-60-6 | |

| Record name | SODIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1516 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium peroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001313606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium peroxide (Na2(O2)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/763 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1606 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

460 °C, decomp | |

| Record name | SODIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/763 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q1: How does sodium peroxide interact with plutonium dioxide (PuO₂)?

A1: this compound effectively oxidizes and dissolves refractory plutonium dioxide ([1], [], []). This interaction forms soluble sodium plutonate (Na₂PuO₄) at lower temperatures and a mixture of soluble neptunium (VI) and (VII) species at higher temperatures ([28]).

Q2: Can this compound decompose organic materials?

A2: Yes, this compound exhibits strong oxidizing capabilities towards organic materials ([14], []). For instance, it can be used to decompose graphite in plutonium-containing residues, facilitating the recovery of plutonium ([28]).

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula Na₂O₂ and a molecular weight of 77.98 g/mol.

Q4: Are there any spectroscopic techniques used to characterize this compound formation in batteries?

A4: Yes, researchers utilize X-ray diffraction (XRD) and X-ray photoelectron spectroscopy (XPS) to analyze the discharge products in sodium-air batteries and identify the presence of this compound ([29]).

Q5: Is this compound compatible with platinum crucibles?

A5: While this compound can be used in platinum crucibles for some fusions, direct contact at high temperatures can lead to crucible attack. Using a liner of boric oxide and a portion of sodium oxide, with the remaining sodium oxide introduced as this compound mixed with the sample, can mitigate this ([35]).

Q6: Can alumina crucibles be used as an alternative for this compound fusions?

A6: Yes, alumina crucibles offer a viable alternative to platinum for this compound fusions, particularly when analyzing samples like ferro-chrome and ferro-niobium, which might attack platinum ([35]).

Q7: Does this compound exhibit catalytic activity in any chemical reactions?

A7: While not traditionally considered a catalyst, this compound's strong oxidizing power can facilitate reactions. For instance, it enhances the oxidation of proline to pyrrole, a process further catalyzed by copper sulfate ([39]).

Q8: How is this compound utilized in analytical chemistry?

A9: this compound serves as a powerful oxidizing agent for the digestion of various geological and environmental samples ([3], [], [], [], [], [], [], [], [], [], []). This fusion process breaks down refractory minerals, converting analytes into soluble forms for subsequent analysis using techniques like ICP-AES and ICP-MS.

Q9: Have computational methods been employed to study this compound in the context of sodium-air batteries?

A10: Yes, density functional theory (DFT) calculations have been employed to investigate charge transport mechanisms in this compound ([10], []). These studies reveal that charge transport likely occurs through the diffusion of hole polarons, with calculated activation energies for electron and hole polarons.

Q10: How does the presence of this compound impact the performance of sodium-air batteries compared to sodium superoxide?

A11: While this compound theoretically offers higher energy density, sodium superoxide often forms preferentially during discharge ([1], []). This preference for superoxide formation might stem from its potentially higher conductivity compared to the insulating nature of this compound ([10]).

Q11: What analytical techniques are used to quantify elements after this compound fusion?

A13: Inductively coupled plasma atomic emission spectrometry (ICP-AES) and inductively coupled plasma mass spectrometry (ICP-MS) are commonly used to quantify elements after this compound fusion ([3], [], [], [], [], [], [], [], [], []).

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。